Allyloxy-tert-butyldimethylsilane
Overview
Description
Allyloxy-tert-butyldimethylsilane is a useful research compound. Its molecular formula is C9H20OSi and its molecular weight is 172.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Preparation and Reactions
Allyloxy-tert-butyldimethylsilane has been studied in the context of its preparation and reactions. For instance, (chloromethyl)-tert-butyldimethylsilane, a related compound, was synthesized through a series of reactions involving intramolecular rearrangement and methylation. This compound was found to undergo intramolecular rearrangement with aluminum chloride, indicating the reactivity and potential applications in synthesis (Kumada et al., 1964).
Photopolymerization and Functionalized Siloxanes
The synthesis and photopolymerization of propenyl ether and epoxy functionalized siloxanes, using precursors like 1-allyloxy-4(1-propenoxy)butane, have been achieved. The controlled, rhodium-catalyzed hydrosilation of allyl ether with various H-functional siloxanes demonstrates the significance of this compound in the field of optical materials (W. G. Kim et al., 2003).
Tandem Reactions and Isochromene Derivatives
The palladium-catalyzed reaction involving tert-butyldimethyl(3-(2-bromophenyl)allyloxy)silane leads to the formation of 1-vinyl-1H-isochromene derivatives. This indicates its use in tandem reactions and the synthesis of complex organic compounds (Mutter et al., 2001).
Stereoselective Synthesis
The compound plays a role in the stereoselective synthesis of various organic compounds. For instance, it's been used in the synthesis of cyclopropanone ketals and in reactions involving lithiated carbon nucleophiles and silylated vinyloxiranes (Yasui et al., 1995).
Catalyzed Cascade Cross Coupling/Cyclizations
This compound is involved in palladium-catalyzed cascade cross-couplings and cyclizations. This is indicative of its role in synthesizing complex bicyclic structures, which are important in organic synthesis and potentially in pharmaceutical research (Demircan, 2014).
Polysiloxanes and Metal Ion Transport
The compound has been used in the synthesis of novel polysiloxanes with pendant hand-basket type calix[6]crowns. These materials show potential in transporting metal ions in liquid membranes, demonstrating its utility in materials science (Li et al., 2008).
Thin Film Technology
In the domain of thin film technology, particularly for lab-on-a-chip devices, this compound derivatives have been investigated. Their role in constructing multilayer PDMS devices is of interest in microfluidics and lab-on-a-chip applications (Koschwanez et al., 2009).
Protected 1,2-Amino Alcohols Synthesis
The compound also finds applications in the asymmetric synthesis of protected 1,2-amino alcohols, highlighting its importance in the synthesis of complex organic molecules (Tang et al., 2001).
Mechanism of Action
Target of Action
Allyloxy-tert-butyldimethylsilane is a versatile organosilicon compound that is extensively employed in scientific research It is known to function as a catalyst, enhancing both yield and selectivity in chemical reactions .
Mode of Action
The mode of action of this compound involves its interaction with its targets to facilitate reactions by increasing reaction rates and influencing selectivity . This improves the overall reaction efficiency.
Biochemical Pathways
It is known to influence the activity and selectivity of asymmetric hydroformylation (ahf) catalysts , suggesting its involvement in the hydroformylation pathway.
Pharmacokinetics
It is known to be sparingly soluble in water , which may impact its bioavailability.
Result of Action
Its role as a catalyst suggests that it likely influences the rate and selectivity of chemical reactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is known to be incompatible with oxidizing agents . Additionally, it should be stored in cool, dry conditions in well-sealed containers to maintain its stability .
Properties
IUPAC Name |
tert-butyl-dimethyl-prop-2-enoxysilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20OSi/c1-7-8-10-11(5,6)9(2,3)4/h7H,1,8H2,2-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHWVPYLVNAKSEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80341726 | |
Record name | Allyloxy-tert-butyldimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80341726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105875-75-0 | |
Record name | Allyloxy-tert-butyldimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80341726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Allyloxy-tert-butyldimethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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